3-m-Tolyloxymethyl-azetidine hydrochloride
Description
Significance of Four-Membered Nitrogen Heterocycles in Contemporary Chemical Research
Nitrogen-containing heterocycles are foundational structural motifs in the field of medicinal chemistry, with a significant percentage of FDA-approved small-molecule drugs featuring such rings. google.comnih.gov Among these, four-membered nitrogen heterocycles, particularly the azetidine (B1206935) scaffold, have garnered substantial interest. nih.govmagtech.com.cn These structures are considered "privileged" in drug discovery due to their ability to impart valuable physicochemical properties to bioactive molecules. google.combldpharm.com The inclusion of an azetidine ring can introduce conformational rigidity, which is beneficial for optimizing interactions with biological targets, potentially leading to higher binding affinity. organic-chemistry.org Their small, polar nature allows them to serve as effective design elements in medicinal chemistry, influencing properties like solubility and metabolic stability. bldpharm.comlifechemicals.com Consequently, azetidines are integral components in a wide array of compounds explored for various therapeutic applications, including as antibacterial agents and central nervous system-focused therapeutics. lifechemicals.comnih.gov
Overview of the Azetidine Scaffold: Structural Attributes and Fundamental Reactivity Principles
Azetidine, also known as trimethylene imine, is a saturated four-membered heterocycle containing one nitrogen atom and three carbon atoms. magtech.com.cnaaronchem.com The azetidine ring typically adopts a non-planar, puckered conformation. magtech.com.cn The nitrogen atom within the ring is nucleophilic and basic in nature, capable of participating in reactions such as N-alkylation and N-acylation. nih.gov The chemical behavior of the azetidine scaffold is largely dictated by its unique structural characteristics, most notably its inherent ring strain.
The four-membered ring of azetidine possesses considerable ring strain, estimated to be approximately 25.4 kcal/mol. nih.gov This strain is a critical determinant of its chemical reactivity. nih.govnih.gov While the ring is stable enough for practical handling, the stored energy makes it susceptible to ring-opening reactions under appropriate conditions, a property that is synthetically useful. nih.govresearchgate.netacs.org For example, when the nitrogen atom is protonated or quaternized, the stability of the ring decreases, facilitating nucleophilic attack and subsequent cleavage of a carbon-nitrogen bond. nih.gov This strain-driven reactivity allows azetidines to serve as versatile synthetic intermediates for accessing more complex, substituted acyclic amines or for undergoing ring expansion to form larger heterocyclic systems.
The stability and reactivity of the azetidine ring are best understood when compared to its three-membered and five-membered saturated nitrogen heterocycle counterparts: aziridine (B145994) and pyrrolidine, respectively. Aziridine, with a higher ring strain of about 27.7 kcal/mol, is significantly more reactive and less stable than azetidine. nih.gov This high reactivity makes aziridines more challenging to handle. nih.gov In contrast, pyrrolidine, a five-membered ring, has a much lower ring strain of approximately 5.4 kcal/mol, rendering it significantly more stable and less reactive than azetidine. nih.gov The intermediate ring strain of azetidine provides a unique balance, offering sufficient stability for isolation and handling while retaining enough reactivity for synthetic transformations, positioning it as a valuable and versatile building block in chemical synthesis. nih.govnih.gov
Table 1: Comparative Ring Strain of Saturated Nitrogen Heterocycles
| Heterocycle | Ring Size | Approximate Ring Strain (kcal/mol) |
|---|---|---|
| Aziridine | 3 | 27.7 nih.gov |
| Azetidine | 4 | 25.4 nih.gov |
| Pyrrolidine | 5 | 5.4 nih.gov |
Positioning 3-m-Tolyloxymethyl-azetidine hydrochloride within the Landscape of Substituted Azetidine Derivatives
The compound 3-m-Tolyloxymethyl-azetidine hydrochloride belongs to the class of 3-substituted azetidines. This substitution pattern is a key area of investigation in medicinal chemistry, as the introduction of functional groups at the C3-position can significantly modulate the pharmacological properties of the azetidine scaffold. researchgate.net While specific research literature on 3-m-Tolyloxymethyl-azetidine hydrochloride is not extensively detailed in public databases, its structure is representative of a class of compounds, such as 3-aryloxy and 3-arylmethoxy azetidines, that have been synthesized and evaluated for biological activity. nih.gov
Research into analogous compounds demonstrates that the substituent at the 3-position plays a crucial role in determining the molecule's interaction with biological targets. For instance, novel 3-substituted azetidine derivatives have been designed as triple reuptake inhibitors for serotonin (B10506), norepinephrine, and dopamine (B1211576) transporters, with the goal of developing new antidepressant agents. nih.gov In these studies, the nature of the aryloxy group is a key factor influencing potency and selectivity. Similarly, series of 3-aryl-3-arylmethoxy-azetidines have been synthesized and evaluated as high-affinity ligands for monoamine transporters, indicating that substitution at this position can tune the affinity for specific transporters like the dopamine transporter (DAT) and serotonin transporter (SERT). nih.gov
The structure of 3-m-Tolyloxymethyl-azetidine hydrochloride, featuring a meta-tolyloxymethyl group, fits within this paradigm of using 3-substitution to create structurally rigid scaffolds with specific orientations for biological targeting. The hydrochloride salt form suggests its preparation and use as a stable, water-soluble derivative for research purposes. The synthesis of such compounds often involves multi-step sequences starting from precursors like N-Boc-3-azetidinone or epichlorohydrin. nih.govgoogle.com Therefore, 3-m-Tolyloxymethyl-azetidine hydrochloride is positioned as a research chemical or building block, designed to explore the chemical space of 3-substituted azetidines for potential applications in drug discovery, likely related to neuropharmacology.
Table 2: Examples of Biologically Investigated 3-Substituted Azetidine Derivatives
| Compound Class | Investigated As | Reference |
|---|---|---|
| 3-Aryl-3-oxypropylamine-based Azetidines | Triple Reuptake Inhibitors (TRIs) | nih.gov |
| 3-Aryl-3-arylmethoxy-azetidines | Monoamine Transporter Ligands | nih.gov |
| 3-Amino-azetidine Derivatives | Intermediates for Fluoroquinolone Antibacterials | google.com |
Properties
IUPAC Name |
3-[(3-methylphenoxy)methyl]azetidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c1-9-3-2-4-11(5-9)13-8-10-6-12-7-10;/h2-5,10,12H,6-8H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPMQSUXBRDVHNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC2CNC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Methodologies for the Synthesis of Azetidine Derivatives
Foundational Cyclization Approaches to Azetidine (B1206935) Ring Formation
Cyclization reactions, wherein a linear precursor is transformed into a cyclic molecule, represent the cornerstone of azetidine synthesis. These methods typically involve the formation of a key carbon-nitrogen bond to close the four-membered ring.
Intramolecular Nucleophilic Substitution Reactions with Halogenated or Mesylate Precursors
One of the most traditional and widely employed strategies for constructing the azetidine ring is through intramolecular nucleophilic substitution (SN2). This approach involves a γ-amino compound bearing a suitable leaving group at the C-3 position. The nitrogen atom acts as an internal nucleophile, attacking the electrophilic carbon and displacing the leaving group to form the cyclic structure.
The precursors for these reactions are typically γ-amino alcohols, which can be converted into derivatives with excellent leaving groups. Halogens (iodide, bromide, chloride) and sulfonate esters, such as mesylates and tosylates, are commonly used for this purpose. The choice of leaving group can be critical to the reaction's success, with iodides and triflates generally being more reactive than chlorides or mesylates clockss.org. The reaction is typically carried out in the presence of a base to ensure the amine is deprotonated and thus sufficiently nucleophilic. This classic approach is valued for its reliability and the ready availability of starting materials clockss.orgu-tokyo.ac.jp.
A typical reaction sequence involves:
Synthesis of a 3-amino-1-propanol derivative.
Activation of the hydroxyl group by converting it into a good leaving group (e.g., mesylation).
Base-mediated cyclization to form the N-substituted azetidine ring.
| Precursor Type | Leaving Group (LG) | Typical Base | Reference |
| γ-Haloamine | -Cl, -Br, -I | K₂CO₃, NaH | clockss.orgu-tokyo.ac.jp |
| γ-Amino Alcohol | -OMs (Mesylate), -OTs (Tosylate) | NaH, Et₃N, DIPEA | u-tokyo.ac.jporganic-chemistry.org |
Reductive Cyclization of Imines
The reductive cyclization of γ-haloalkyl-imines provides an effective route to N-substituted azetidines bham.ac.uk. In this method, an imine is formed from a γ-halo-ketone or aldehyde and a primary amine. The subsequent reduction of the imine C=N double bond generates a secondary amine, which then undergoes an intramolecular nucleophilic substitution to form the azetidine ring.
This two-step process, often performed in a single pot, leverages the reactivity of both the imine and the halogenated alkyl chain. A reducing agent, such as sodium borohydride (NaBH₄), is used to reduce the imine to the corresponding amine. The cyclization of the resulting γ-haloamine then proceeds, often facilitated by heating in a suitable solvent like methanol, to yield the final azetidine product in high yields bham.ac.uk. This method is outlined as a key strategy in the synthesis of azetidine derivatives magtech.com.cn.
Selenium-Induced Cyclization of Homoallylamine Derivatives
Electrophilic cyclization of unsaturated amines offers a modern approach to heterocycle synthesis. Specifically, the selenium-induced cyclization of homoallylamine derivatives can be used to construct the azetidine skeleton via a 4-exo-tet ring closure bham.ac.uk. In this reaction, an electrophilic selenium species, such as phenylselanyl chloride (PhSeCl) or bromide (PhSeBr), reacts with the alkene moiety of the homoallylamine.
The resulting bridged seleniranium ion intermediate is then attacked intramolecularly by the nitrogen nucleophile. While 5-endo-tet cyclization to form a pyrrolidine is often a competing pathway, careful selection of substrates, such as those with α-alkyl substituents on the homoallylamine, can favor the 4-exo-tet pathway to yield 3-(phenylselanylmethyl)azetidine derivatives bham.ac.ukresearchgate.net. The resulting organoselenium compound can then be further functionalized, making this a versatile method for producing substituted azetidines.
Intramolecular Aminolysis of 3,4-Epoxy Amines
A powerful and regioselective method for azetidine synthesis is the intramolecular aminolysis of 3,4-epoxy amines frontiersin.orgnih.gov. This reaction involves the nucleophilic attack of the amine onto one of the epoxide carbons, leading to ring-opening and the concurrent formation of the four-membered azetidine ring. A significant challenge in such reactions is controlling the regioselectivity of the epoxide opening, as attack at the C-4 position would lead to a five-membered pyrrolidine ring.
Recent advancements have shown that Lewis acids, particularly Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃), can effectively catalyze this transformation with high yields and excellent regioselectivity for azetidine formation, especially with cis-3,4-epoxy amines frontiersin.orgnih.govfigshare.com. The catalyst promotes C-3 selective aminolysis, even in cases where the C-4 position is sterically or electronically biased for attack frontiersin.org. The reaction tolerates a wide variety of functional groups, making it a highly versatile and valuable tool for modern synthetic chemistry frontiersin.orgnih.gov.
Below is a table summarizing the optimized reaction conditions for this catalytic process.
| Parameter | Optimized Condition |
| Catalyst | Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃) |
| Catalyst Loading | 5 mol% |
| Substrate | cis-3,4-Epoxy amine (1 equivalent) |
| Solvent | 1,2-dichloroethane ((CH₂Cl)₂) |
| Concentration | 0.2 M |
| Temperature | Reflux |
| Work-up | Saturated aqueous NaHCO₃ |
Contemporary Cycloaddition Strategies for Azetidine Synthesis
Cycloaddition reactions, which form a cyclic product by bringing together two or more unsaturated molecules, are among the most efficient methods for ring construction. For azetidine synthesis, photochemical [2+2] cycloadditions have become a prominent strategy.
Photochemical [2+2] Cycloadditions (Aza Paternò–Büchi Reactions)
The aza Paternò–Büchi reaction is the photochemical [2+2] cycloaddition between an imine and an alkene to produce an azetidine ring researchgate.netnih.gov. This reaction is a powerful tool for rapidly assembling functionalized four-membered heterocycles in a single, atom-economical step nih.gov. The reaction is initiated by the photoexcitation of the imine (or, in some cases, the alkene) to an electronically excited state, which then reacts with the ground-state partner researchgate.net.
Historically, the synthetic utility of this reaction was limited by competing, non-productive pathways such as the E/Z isomerization of acyclic imines upon photoexcitation nih.gov. Consequently, many early examples relied on cyclic imine precursors to prevent this isomerization nih.gov.
Recent breakthroughs have significantly expanded the scope of the aza Paternò–Büchi reaction, most notably through the use of visible-light photocatalysis nih.govresearchgate.net. Instead of direct, high-energy UV irradiation of the substrates, a photocatalyst absorbs lower-energy visible light and transfers the energy to the imine precursor (often an oxime or a derivative), promoting it to a triplet excited state. This triplet species then undergoes the [2+2] cycloaddition with the alkene nih.govrsc.org. This approach not only provides milder reaction conditions but also allows for the use of a broader range of substrates, including previously unreactive unactivated alkenes and acyclic imine equivalents nih.govchemrxiv.org. Both intermolecular and intramolecular variants of the reaction have been developed, providing access to a diverse array of complex and highly functionalized azetidine architectures nih.govnih.govnih.gov.
The table below highlights various imine precursors and the conditions used in modern aza Paternò–Büchi reactions.
| Imine Precursor Type | Excitation Method | Key Features | Representative Yields |
| N-(Arylsulfonyl)imines | Direct UV Irradiation (365 nm) | Stereospecific reaction via a singlet state exciplex | 20-83% |
| Cyclic Oximes (2-Isoxazoline-3-carboxylates) | Visible Light + Ir-photocatalyst | Intermolecular reaction with unactivated alkenes | Up to 99% nih.gov |
| Enamides (as excited alkene partner) | UV Light + Xanthone sensitizer | Atroposelective synthesis of chiral azetidines | N/A |
| Acyclic Oximes | Visible Light + Triplet energy transfer | Overcomes challenges of acyclic imine photoreactivity | N/A chemrxiv.org |
| Quinoxalinones | Visible Light + Chiral sensitizer | Enantioselective synthesis | Up to 99% ee mdpi.com |
Intermolecular [2+2] Photocycloaddition of Isoxazoline-3-Carboxylates with Alkenes
A significant advancement in the aza Paternò–Büchi reaction involves the use of 2-isoxazoline-3-carboxylates as precursors for the imine component. researchgate.netnih.gov This visible-light-mediated approach utilizes a commercially available iridium photocatalyst to facilitate a triplet energy transfer, activating the isoxazoline. researchgate.netnih.gov The excited triplet state of the oxime derivative then undergoes a [2+2] cycloaddition with a broad range of alkenes. researchgate.net This method is characterized by its operational simplicity and mild reaction conditions. researchgate.netnih.gov The resulting highly functionalized azetidines can be readily converted to unprotected azetidines, which are valuable synthetic intermediates. nih.gov
| Feature | Description |
| Reaction Type | Intermolecular aza Paternò–Büchi reaction researchgate.net |
| Key Reagents | 2-Isoxazoline-3-carboxylates, Alkenes researchgate.net |
| Catalyst | Iridium-based photocatalyst nih.gov |
| Energy Source | Visible light researchgate.net |
| Advantages | Mild conditions, broad scope, operational simplicity researchgate.netnih.gov |
Intramolecular Aza Paternò–Büchi Reactions
The intramolecular variant of the aza Paternò–Büchi reaction provides a powerful tool for the synthesis of complex, polycyclic azetidine structures. nih.govnih.gov In a notable application, visible light is used to enable the intramolecular [2+2] cycloaddition of unactivated alkenes with tethered cyclic oximes. nih.gov This strategy has been successfully employed to create intricate tricyclic azetidines with a high degree of saturation, scaffolds that are of significant interest in drug discovery for their three-dimensional complexity. nih.gov The reaction is believed to proceed through a triplet-state isooxazoline, which undergoes C-C bond formation with the tethered alkene to form a 1,4-biradical intermediate, followed by intersystem crossing and subsequent C-N bond formation to yield the azetidine product. nih.gov
Copper(I)-Catalyzed 2,3-Rearrangement and 4π-Electrocyclization Cascade Strategy from O-Propargylic Oximes
A novel cascade reaction for the synthesis of azetidine nitrones has been developed utilizing O-propargylic oximes as starting materials. acs.orgacs.org This method employs a copper(I) catalyst, in conjunction with 2-aminopyridine, to initiate a skeletal rearrangement. acs.orgacs.org Mechanistic studies suggest a complex sequence involving a copper(I)-catalyzed tandem nih.govnih.gov-rearrangement, a 4π-electrocyclization, ring opening, and a final recyclization, all occurring in a single pot. acs.orgacs.org The substituents on the alkyne and oxime moieties play a crucial role in directing the reaction pathway. acs.orgacs.org The resulting azetidine nitrones are versatile intermediates that can undergo further transformations, such as [3+2] cycloaddition reactions. acs.org
Metal-Catalyzed Routes to Functionalized Azetidines
Transition metal catalysis has emerged as a powerful platform for the construction of azetidine rings, often through the activation of otherwise inert C-H bonds or by facilitating unique cyclization pathways.
Palladium(II)-Catalyzed Intramolecular C(sp3)–H Amination
Palladium catalysis has enabled the synthesis of azetidines via the intramolecular amination of unactivated C(sp³)–H bonds. acs.orgnih.gov This method typically involves the use of a directing group, such as picolinamide (PA), attached to an amine substrate. acs.orgnih.gov The palladium catalyst selectively activates a γ C(sp³)–H bond, leading to the formation of a C-N bond and the construction of the azetidine ring. organic-chemistry.org This approach is notable for its use of relatively low catalyst loadings, inexpensive reagents, and convenient operating conditions. acs.orgnih.gov The reaction often proceeds with high diastereoselectivity and has been applied to the synthesis of complex polycyclic azetidines. organic-chemistry.orgacs.org
| Catalyst System | Substrate | Key Transformation | Product |
| Palladium(II) | Picolinamide (PA) protected amine | Intramolecular amination of γ C(sp³)–H bond | Azetidine derivative |
Copper-Catalyzed Photoinduced Anti-Baldwin Radical Cyclization of Ynamides
A general and efficient synthesis of azetidines has been developed through a copper-catalyzed photoinduced radical cyclization of ynamides. northeastern.edunih.gov This reaction proceeds via a 4-exo-dig cyclization pathway, which is generally disfavored according to Baldwin's rules for ring closure. northeastern.edu The use of a heteroleptic copper complex under visible light irradiation in the presence of an amine allows for the smooth cyclization of a wide range of ynamides. northeastern.edunih.gov This method offers excellent control over the regioselectivity of the cyclization, providing a unique and powerful route to functionalized azetidines. northeastern.edunature.com
Titanium(IV)-Mediated Kulinkovich-Type Coupling with Oxime Ethers
A titanium(IV)-mediated approach has been developed for the synthesis of spirocyclic NH-azetidines from oxime ethers. researchgate.netnih.gov The reaction is proposed to proceed through a Kulinkovich-type mechanism, where a titanacyclopropane intermediate is formed in situ. researchgate.netnih.gov This intermediate acts as a 1,2-aliphatic dianion equivalent, which then inserts into the oxime ether to form the four-membered nitrogen-containing ring. researchgate.netnih.gov This transformation provides access to previously unreported and structurally diverse NH-azetidines in a single step. researchgate.net
Nickel-Catalyzed Decarboxylative (Hetero)arylation of Azetidine-2-carboxylic Acids
The direct coupling of carboxylic acids with aryl halides has emerged as a powerful tool in organic synthesis, offering a more sustainable alternative to traditional cross-coupling reactions that often require pre-functionalized organometallic reagents. A notable advancement in this area is the synergistic merger of photoredox and nickel catalysis, which has enabled the enantioselective decarboxylative arylation of α-amino acids. nih.govcaltech.eduresearchgate.netacs.org This method allows for the transformation of abundant α-amino acids into valuable chiral benzylic amines. nih.govacs.org
The proposed mechanism for this transformation involves a dual catalytic cycle. The photocatalyst, upon excitation by visible light, facilitates the single-electron oxidation of an α-amino acid, leading to its decarboxylation and the formation of a prochiral α-amino radical. Concurrently, a nickel(0) catalyst undergoes oxidative addition with an aryl halide to form a Ni(II)-aryl complex. This complex then intercepts the α-amino radical, generating a diorganonickel(III) intermediate, which subsequently undergoes reductive elimination to furnish the desired C(sp³)–C(sp²) coupled product and regenerate the nickel catalyst. nih.gov
While direct examples of the decarboxylative (hetero)arylation of azetidine-2-carboxylic acid using this specific methodology are not extensively reported in the reviewed literature, the broad substrate scope of the reaction with other cyclic and acyclic α-amino acids suggests its potential applicability. nih.govdigitellinc.com The successful coupling of various natural and unnatural amino acids indicates that azetidine-2-carboxylic acid could likely serve as a competent substrate, providing a novel route to 2-aryl- and 2-heteroaryl-azetidines.
Table 1: Key Features of Nickel-Catalyzed Decarboxylative Arylation of α-Amino Acids
| Feature | Description |
| Catalysis | Dual catalysis: Photoredox and Nickel |
| Reactants | α-Amino acid, (Hetero)aryl halide |
| Key Intermediates | α-Amino radical, Ni(II)-aryl complex |
| Bond Formed | C(sp³)–C(sp²) |
| Advantages | Use of abundant starting materials, enantioselective |
Suzuki–Miyaura Cross-Coupling for Azetidine Diversification
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, renowned for its versatility in forming carbon-carbon bonds. yonedalabs.com This palladium-catalyzed reaction typically involves the coupling of an organoboron compound with an organic halide or triflate. yonedalabs.com In the context of azetidine chemistry, the Suzuki-Miyaura reaction offers a powerful method for the diversification of the azetidine scaffold.
One approach to azetidine diversification involves the use of azetidine-containing ligands in palladium-catalyzed cross-coupling reactions. The synthesis of vicinal diamines based on aziridine (B145994) and azetidine cores has been reported, and their catalytic activities in Suzuki-Miyaura coupling have been evaluated. mdpi.comresearchgate.net These catalytic systems have demonstrated high efficiency in the preparation of variously substituted biaryls from aryl halides, including chlorides, with low catalyst loadings. mdpi.comresearchgate.net
A more direct application of the Suzuki-Miyaura reaction for azetidine diversification involves the coupling of a functionalized azetidine, such as a haloazetidine, with a boronic acid or ester. This allows for the introduction of a wide range of aryl, heteroaryl, and vinyl substituents onto the azetidine ring. The development of readily-synthesized, water-stable Pd(II) complexes of azetidine-based tridentate ligands has been shown to be highly active for the Suzuki-Miyaura coupling of aryl bromides and chlorides with arylboronic acids. researchgate.net This highlights the potential for developing efficient catalytic systems for the direct functionalization of the azetidine core.
Table 2: Components of a Typical Suzuki-Miyaura Reaction for Azetidine Diversification
| Component | Example | Role |
| Electrophile | Haloazetidine (e.g., 3-bromoazetidine) | Azetidine scaffold to be functionalized |
| Nucleophile | (Hetero)arylboronic acid | Source of the new substituent |
| Catalyst | Palladium complex (e.g., Pd(PPh₃)₄) | Facilitates the cross-coupling |
| Base | Carbonate or phosphate | Activates the boronic acid |
| Solvent | Dioxane, THF, DMF | Solubilizes reactants |
Ring Contraction and Reduction Approaches
Ring contraction strategies provide an elegant entry into strained ring systems like azetidines from more readily available larger rings. A notable example is the synthesis of α-carbonylated N-sulfonylazetidines through the ring contraction of α-bromo N-sulfonylpyrrolidinones. This transformation proceeds via a one-pot nucleophilic addition-ring contraction mechanism. The reaction is typically carried out in the presence of a base, such as potassium carbonate, and allows for the incorporation of various nucleophiles, including alcohols, phenols, and anilines, into the resulting azetidine derivative. The α-bromopyrrolidinone precursors can be selectively prepared by the monobromination of commercially available N-sulfonyl-2-pyrrolidinone derivatives.
The reduction of the amide functionality in azetidin-2-ones, commonly known as β-lactams, to the corresponding amine is a reliable and widely used method for the synthesis of azetidines. This transformation effectively removes the carbonyl group, yielding the saturated azetidine ring. A variety of reducing agents can be employed for this purpose, with the choice of reagent often depending on the other functional groups present in the molecule. Common reducing agents include lithium aluminum hydride (LiAlH₄) and borane (BH₃) complexes, such as borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (BMS). These powerful reducing agents are capable of reducing the relatively unreactive amide bond of the β-lactam. The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran.
Strain-Release Homologation of Azabicyclo[1.1.0]butanes
A highly innovative and modular approach to azetidine synthesis involves the strain-release homologation of azabicyclo[1.1.0]butanes. The significant ring strain associated with the azabicyclo[1.1.0]butane system is the driving force for this transformation. The methodology begins with the generation of azabicyclo[1.1.0]butyl lithium, which is a previously unreported nucleophilic species. This intermediate is then trapped with a boronic ester to form a strained boronate complex. Upon N-protonation with a mild acid like acetic acid, this complex undergoes a stereospecific 1,2-metalate rearrangement, which involves the cleavage of the central C-N bond to relieve the ring strain and form an azetidinyl boronic ester.
This method is notable for its broad substrate scope, accommodating primary, secondary, tertiary, aryl, and alkenyl boronic esters. Furthermore, the resulting N-H azetidine and the boronic ester functionalities can be further elaborated, allowing for the synthesis of a diverse array of substituted azetidines. The utility of this methodology has been demonstrated in the stereoselective synthesis of the pharmaceutical compound cobimetinib.
Stereoselective Synthesis of Azetidine Derivatives
The development of stereoselective methods for the synthesis of azetidine derivatives is of paramount importance, as the stereochemistry of these molecules often dictates their biological activity. Several strategies have been developed to control the stereochemical outcome of azetidine-forming reactions.
One approach involves the metal-catalyzed asymmetric reduction of prochiral unsaturated azetine precursors. For instance, the synthesis of enantioenriched four-membered amino acids has been achieved through the formation of isolable 2-azetinylcarboxylic acids, followed by a metal-catalyzed asymmetric hydrogenation using either palladium or chiral ruthenium complexes.
Another powerful method is the gold-catalyzed intermolecular oxidation of alkynes for the synthesis of azetidin-3-ones. This method provides a straightforward and flexible route to chiral azetidin-3-ones, which are versatile intermediates for the synthesis of other functionalized azetidines. The chirality can be introduced from readily accessible chiral N-propargylsulfonamides.
Furthermore, superbase-promoted stereoselective rearrangement reactions of chiral oxirane derivatives have been shown to provide chiral azetidine derivatives. These novel transformations offer another avenue for accessing optically active azetidines. The intramolecular regioselective aminolysis of cis-3,4-epoxy amines, catalyzed by lanthanide triflates such as La(OTf)₃, has also been reported as an effective method for azetidine synthesis, proceeding in high yields even in the presence of sensitive functional groups. frontiersin.orgnih.gov
Approaches Utilizing Chiral Templates (e.g., L-Glutamic Acid)
The use of readily available chiral molecules as starting materials, or "chiral templates," is a powerful strategy for the synthesis of enantiomerically pure compounds. L-Glutamic acid, a naturally occurring amino acid, serves as a versatile chiral building block for the synthesis of complex molecules, including azetidine derivatives.
One notable, albeit intricate, example involves the synthesis of novel iminosugar mimics that are based on a polyhydroxylated bicyclic azetidine scaffold. nih.gov This synthetic route commences with L-glutamic acid, leveraging its inherent chirality to establish the stereochemistry of the final product. The key steps in this approach include the initial formation of a β-lactam from L-glutamic acid, followed by a cationic Dieckmann cyclization to construct the bicyclic core. nih.gov Subsequent dehydrogenation, reduction, and oxidation steps yield the final polyhydroxylated bicyclic azetidine. nih.gov While this specific example leads to a complex bicyclic system rather than a simple monocyclic 3-substituted azetidine, it underscores the utility of L-glutamic acid as a chiral starting material for introducing stereochemical control in the synthesis of azetidine-containing molecules.
Natural amino acids, in general, are considered a convenient and inexpensive chiral pool for the synthesis of chiral azetidin-3-ones, although this can sometimes limit the scope and accessible configurations of the final products. pageplace.de
Diastereoselective and Enantioselective Methods (e.g., Using Chiral tert-Butanesulfinamides)
A significant advancement in the stereoselective synthesis of azetidines involves the use of chiral auxiliaries, with chiral tert-butanesulfinamides being particularly effective. These reagents have been successfully employed in a general and scalable three-step approach to produce enantioenriched C2-substituted monocyclic azetidines in good yields and with high diastereoselectivity.
This method starts with inexpensive and achiral starting materials. The key to achieving stereocontrol lies in the use of either the (R)- or (S)-enantiomer of the tert-butanesulfinamide, which directs the stereochemical outcome of the reaction. The general synthetic sequence is as follows:
Condensation: The synthesis begins with the condensation of a 1,3-bis-electrophilic compound, such as 3-chloropropanal, with the chiral tert-butanesulfinamide to form a sulfinimine.
Nucleophilic Addition: An organometallic reagent (e.g., a Grignard reagent) is then added to the sulfinimine. The bulky tert-butanesulfinyl group directs the nucleophilic attack to one face of the C=N double bond, leading to the formation of a new stereocenter with high diastereoselectivity.
Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular substitution reaction, where the nitrogen atom displaces the chloride, to form the azetidine ring.
This methodology has been shown to be applicable to a wide range of organometallic reagents, allowing for the synthesis of C2-substituted azetidines with aryl, vinyl, allyl, and alkyl groups. The diastereomers of the protected azetidine product can often be separated using standard chromatographic techniques. Subsequent cleavage of the sulfinamide auxiliary yields the enantioenriched C2-substituted azetidine, typically as a hydrochloride salt.
The use of chiral tert-butanesulfinamides has also been extended to the synthesis of chiral azetidin-3-ones. pageplace.de In this approach, chiral N-propargylsulfonamides, which are readily accessible from chiral tert-butanesulfinamide chemistry, undergo a gold-catalyzed oxidative cyclization to yield the corresponding chiral azetidin-3-ones with excellent enantiomeric excess. pageplace.de
Table 1: Diastereoselective Synthesis of C2-Substituted Azetidines using Chiral tert-Butanesulfinamides
| Entry | Grignard Reagent | Product | Yield (%) | Diastereomeric Ratio |
| 1 | Phenylmagnesium bromide | 2-Phenyl-azetidine derivative | 75 | 87:13 |
| 2 | Vinylmagnesium bromide | 2-Vinyl-azetidine derivative | 68 | >95:5 |
| 3 | Allylmagnesium bromide | 2-Allyl-azetidine derivative | 72 | 95:5 |
| 4 | Methylmagnesium bromide | 2-Methyl-azetidine derivative | 65 | >95:5 |
Note: The data in this table is representative and compiled from findings in the cited literature. Yields and diastereomeric ratios can vary based on specific reaction conditions and substrates.
Scalability of Synthetic Protocols for Azetidine Building Blocks
The transition of a synthetic route from a laboratory scale to industrial production hinges on its scalability, which encompasses factors such as cost of starting materials, safety, and robustness of the reaction conditions. The development of scalable synthetic protocols for azetidine building blocks is crucial for their application in the pharmaceutical industry.
The three-step method for synthesizing enantioenriched C2-substituted azetidines using chiral tert-butanesulfinamides has been demonstrated to be effective on a gram-scale. One study reported a gram-scale synthesis that produced the protected azetidine product in a 44% yield over three steps with an 85:15 diastereomeric ratio, requiring only a single purification step. This demonstrates the potential for this methodology to be scaled up for the production of larger quantities of these valuable chiral building blocks.
The scalability of synthetic routes to azetidine derivatives is a critical consideration for their practical application. For instance, processes for preparing azetidine-3-carboxylic acid have been developed with large-scale production in mind, aiming to avoid the use of expensive reagents and bulky protecting groups that would necessitate larger equipment in the final steps of the synthesis. google.com
Analytical Characterization Methodologies for Azetidine Compounds in Academic Research
Spectroscopic Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, ¹⁵N-NMR, ¹⁹F-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms.
¹H-NMR (Proton NMR): This technique provides information about the number of different types of protons, their electronic environment, and their proximity to other protons. For a compound like 3-m-Tolyloxymethyl-azetidine hydrochloride, one would expect to see distinct signals for the aromatic protons of the tolyl group, the methylene protons of the oxymethyl bridge, and the protons on the azetidine (B1206935) ring. The integration of these signals would correspond to the number of protons in each environment, and the splitting patterns (e.g., singlets, doublets, triplets) would reveal neighboring protons.
¹³C-NMR (Carbon-13 NMR): This method is used to determine the number of different types of carbon atoms in a molecule and their electronic environments. The spectrum for 3-m-Tolyloxymethyl-azetidine hydrochloride would show distinct peaks for each unique carbon atom, including those in the tolyl ring, the methyl group, the oxymethyl bridge, and the azetidine ring.
¹⁵N-NMR and ¹⁹F-NMR: While less common than ¹H and ¹³C NMR, these techniques can provide valuable information when nitrogen or fluorine atoms are present in the molecule. For nitrogen-containing heterocycles like azetidines, ¹⁵N-NMR can directly probe the electronic environment of the nitrogen atom. mdpi.com ¹⁹F-NMR is utilized for compounds containing fluorine, offering high sensitivity and a wide chemical shift range. mdpi.com
Illustrative ¹H-NMR Data for a Substituted Azetidine Derivative:
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.20 - 6.80 | m | 4H | Aromatic Protons (Tolyl group) |
| 4.55 | s | 2H | -O-CH₂- |
| 4.10 - 3.90 | m | 4H | Azetidine Ring Protons |
| 3.50 | m | 1H | Azetidine Ring Proton |
| 2.30 | s | 3H | -CH₃ (Tolyl group) |
Note: This table is a hypothetical representation for illustrative purposes and does not represent actual experimental data for 3-m-Tolyloxymethyl-azetidine hydrochloride.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. The absorption of infrared radiation at characteristic frequencies corresponds to the vibrations of specific bonds. In the IR spectrum of 3-m-Tolyloxymethyl-azetidine hydrochloride, one would expect to observe:
C-H stretching vibrations: Aromatic and aliphatic C-H stretches typically appear in the region of 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively.
N-H stretching vibrations: The presence of the hydrochloride salt would result in a broad absorption band for the N-H⁺ stretch, typically in the range of 2700-2250 cm⁻¹.
C=C stretching vibrations: Aromatic ring stretching vibrations are expected in the 1600-1450 cm⁻¹ region.
C-O stretching vibrations: The ether linkage (C-O-C) would exhibit a strong absorption band in the 1260-1000 cm⁻¹ range.
Mass Spectrometry (HRMS, FAB-Mass) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of the molecule. This is a crucial step in confirming the identity of a newly synthesized compound. mdpi.com
Fast Atom Bombardment (FAB) Mass Spectrometry: FAB is a soft ionization technique that is particularly useful for polar and thermally labile molecules, such as hydrochloride salts. It allows for the determination of the molecular weight of the intact molecule with minimal fragmentation.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. It is particularly useful for compounds containing chromophores, such as aromatic rings. The UV-Vis spectrum of 3-m-Tolyloxymethyl-azetidine hydrochloride would be expected to show absorption bands characteristic of the tolyl aromatic system.
Chromatographic Methods for Purity Assessment and Separation
Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound.
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile technique used to monitor the progress of a reaction, identify compounds present in a mixture, and determine the purity of a substance. nih.govnih.gov In the context of the synthesis of 3-m-Tolyloxymethyl-azetidine hydrochloride, TLC would be used to:
Track the consumption of starting materials and the formation of the product.
Determine the optimal solvent system for purification by column chromatography.
Assess the purity of the final product by observing the number of spots on the TLC plate.
The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of a compound in a given solvent system and can be used for identification purposes.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)
High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), are indispensable tools for assessing the purity and quantifying azetidine compounds. These techniques separate components in a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent).
In a typical academic research setting, a method for analyzing an azetidine derivative would be developed to ensure sharp, well-resolved peaks with good sensitivity. For instance, the analysis of azetidine-2-carboxylic acid has been reported using HPLC with post-column derivatization and fluorescence detection. nih.gov Such a method provides high sensitivity and selectivity. UPLC, utilizing smaller particle size columns, offers faster analysis times and higher resolution, making it suitable for high-throughput screening of azetidine libraries or for separating closely related impurities. researchgate.net
A representative HPLC method for an azetidine analog might involve a reversed-phase C18 column with a gradient elution system. The mobile phase could consist of a mixture of an aqueous buffer (e.g., ammonium acetate or formate) and an organic solvent like acetonitrile or methanol. Detection is commonly achieved using a UV detector at a wavelength where the analyte exhibits maximum absorbance.
Table 1: Illustrative HPLC Parameters for Analysis of an Azetidine Compound
| Parameter | Example Condition |
| Instrument | Agilent 1260 Infinity II HPLC System |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | Diode Array Detector (DAD), monitoring at 254 nm |
| Injection Volume | 10 µL |
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hybrid technique that couples the separation capabilities of HPLC or UPLC with the mass analysis capabilities of mass spectrometry. This provides not only retention time data but also mass-to-charge ratio (m/z) information, which is crucial for structural elucidation and confirmation of molecular weight.
For a compound like 3-m-Tolyloxymethyl-azetidine hydrochloride, LC-MS analysis would be used to confirm its molecular weight and to identify any impurities or degradation products. ekb.eg The sample, after separation on the LC column, is introduced into the mass spectrometer's ion source. Electrospray ionization (ESI) is a common soft ionization technique used for this purpose, as it minimizes fragmentation of the parent molecule. researchgate.net
The resulting mass spectrum would show a peak corresponding to the protonated molecule [M+H]⁺. Further fragmentation of this parent ion (MS/MS) can be induced to obtain structural information. The fragmentation pattern of t-Boc substituted drug precursors, for example, often shows characteristic losses of moieties like isobutylene (C4H8) and carbon dioxide from the Boc protecting group. doaj.org Analysis of these fragmentation patterns allows researchers to piece together the structure of the parent compound and its metabolites or degradation products. researchgate.netdoaj.org
Table 2: Representative LC-MS Data for an Azetidine Derivative
| Parameter | Description |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Parent Ion [M+H]⁺ | Expected m/z for the protonated molecule |
| MS/MS Fragmentation | Collision-Induced Dissociation (CID) |
| Major Fragment Ions | Characteristic ions resulting from the cleavage of specific bonds within the molecule (e.g., loss of the tolyloxymethyl group). |
X-ray Diffraction for Solid-State Structure Determination
X-ray Diffraction (XRD) is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For a hydrochloride salt of an azetidine compound, single-crystal XRD provides unequivocal proof of its molecular structure, including bond lengths, bond angles, and stereochemistry. Powder X-ray Diffraction (PXRD) is used to analyze the bulk crystalline form, identify different polymorphs, and assess purity. google.com
The analysis of fluoxetine hydrochloride, another nitrogen-containing pharmaceutical, by X-ray crystallography revealed its three-dimensional structure and the conformation of its side chain. nih.gov Similarly, XRD analysis of an azetidine hydrochloride salt would provide definitive structural information. The diffraction pattern obtained is unique to the specific crystalline form of the compound. google.com
The data obtained from a single-crystal XRD experiment includes the crystal system, space group, and unit cell dimensions, which are critical for defining the solid-state structure of the compound.
Table 3: Exemplary Single-Crystal X-ray Diffraction Data for a Hydrochloride Salt
| Parameter | Example Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.457 |
| b (Å) | 10.387 |
| c (Å) | 32.345 |
| α (°) ** | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) ** | 3519.9 |
| Z | 8 |
Note: Data presented is illustrative and based on a representative hydrochloride salt.
Elemental Analysis (C.H.N) for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass fractions of carbon (C), hydrogen (H), and nitrogen (N) in a sample. This is a crucial step in characterizing a newly synthesized compound, as it provides experimental evidence for its elemental composition, which can be compared against the theoretically calculated values based on its proposed chemical formula.
For 3-m-Tolyloxymethyl-azetidine hydrochloride, the experimentally determined percentages of C, H, and N would be expected to be in close agreement (typically within ±0.4%) with the calculated values. This confirms the empirical formula of the compound and supports its structural assignment. Several studies on newly synthesized azetidin-2-one derivatives have utilized elemental analysis to establish the structures of the compounds. nih.govresearchgate.net
Table 4: Hypothetical Elemental Analysis Data for 3-m-Tolyloxymethyl-azetidine hydrochloride (C₁₁H₁₆ClNO)
| Element | Theoretical % | Found % |
| Carbon (C) | 61.82 | 61.75 |
| Hydrogen (H) | 7.55 | 7.60 |
| Nitrogen (N) | 6.55 | 6.51 |
Surface Morphology Studies (e.g., Scanning Electron Microscopy (SEM))
Scanning Electron Microscopy (SEM) is a powerful imaging technique used to visualize the surface morphology and topography of a solid sample at high magnification. In the context of pharmaceutical sciences, SEM is used to study the crystal habit (shape), particle size, and surface characteristics of active pharmaceutical ingredients (APIs) and formulated products.
For a crystalline compound like 3-m-Tolyloxymethyl-azetidine hydrochloride, SEM analysis would reveal the shape and surface features of its crystals. This information is important as the morphology of a drug substance can influence its bulk properties, such as flowability and compaction, which are critical for tablet manufacturing. The study of fluoxetine hydrochloride co-crystals, for instance, would employ techniques like SEM to observe the unique crystal morphology of the new solid phases. rsc.org An SEM micrograph would provide a detailed visual representation of the crystalline particles.
Role of Azetidine Scaffolds in Advanced Chemical Synthesis and Materials Science
Azetidines as Conformationally Restricted Scaffolds in Molecular Design
Azetidine (B1206935) is the smallest saturated nitrogen heterocycle that possesses reasonable chemical stability. enamine.net A key feature of the azetidine ring is its significant conformational rigidity, a direct consequence of its high ring-strain energy, which is approximately 25.2-25.4 kcal/mol. researchgate.netrsc.org This rigidity is a highly desirable attribute in molecular design, particularly in the field of drug discovery. enamine.net
The lack of molecular flexibility in many small organic molecules can be a significant hurdle in developing effective therapeutic agents. enamine.net By incorporating a rigid scaffold like azetidine, chemists can limit the conformational flexibility of a molecule. enamine.net This pre-defined spatial orientation of molecular fragments attached to the azetidine core can lead to a decrease in the entropy of binding to a biological target, which may result in higher affinity and potency of a potential drug candidate. enamine.netlifechemicals.com Conformationally restricted molecules often show more reproducible results in computational screening methods. enamine.net Compared to larger ring systems, the small size of the azetidine scaffold offers the advantage of introducing conformational constraint with a minimal increase in molecular weight and lipophilicity. enamine.net
| Ring System | Ring-Strain Energy (kcal/mol) |
| Piperidine | 0 |
| Pyrrolidine | 5.8 |
| Azetidine | 25.2 |
| Cyclobutane | 26.4 |
| Aziridine (B145994) | 26.7 |
| Cyclopropane | 27.6 |
| (Data sourced from researchgate.net) |
Utility as Versatile Building Blocks for Complex Molecular Architectures
The inherent ring strain of azetidines not only imparts rigidity but also makes them unique and reactive building blocks for organic synthesis. rsc.orgresearchgate.net This reactivity, which can be triggered under specific conditions, allows for their use in constructing more complex molecular structures. rsc.org Despite historical challenges in their synthesis, which has somewhat limited their widespread use, remarkable advances have been made in developing methods to create diversely functionalized azetidines. researchgate.netnih.govresearchgate.net
Azetidine derivatives serve as key intermediates for accessing a wide variety of molecular frameworks, including fused, bridged, and spirocyclic ring systems. nih.gov Their applications are broad, with uses as motifs in drug discovery, as monomers in polymerization, and as chiral templates for asymmetric synthesis. rsc.orgresearchgate.net The development of novel synthetic strategies, such as photochemical methods, intramolecular C-H amination, and strain-release homologation of azabicyclo[1.1.0]butanes, has expanded the toolkit for creating densely functionalized azetidines that would be difficult to access through traditional methods. rsc.org These advancements underscore the growing importance of azetidines as foundational components for building complex and valuable molecules. rsc.orgchemrxiv.org
Integration of Azetidine Moieties in Peptidomimetics as Unnatural Amino Acids
Peptidomimetics are compounds designed to mimic or block the biological function of natural peptides, often with improved pharmacological properties such as enhanced stability and oral bioavailability. nih.gov A common strategy in creating peptidomimetics is the incorporation of unnatural amino acids to introduce conformational constraints or to replace proteolytically labile peptide bonds. nih.govnih.gov
Azetidine-containing structures, such as the 3-aminoazetidine (3-AAz) subunit, have emerged as valuable unnatural amino acids for this purpose. nih.gov Introducing a 3-AAz unit into a peptide backbone can act as a "turn-inducing element," which facilitates the efficient synthesis of small to medium-sized cyclic peptides—structures that are often challenging to prepare. nih.govljmu.ac.uk Furthermore, replacing a standard amide linkage with an azetidine moiety can confer significant resistance to enzymatic degradation by proteases, a major pathway for the breakdown of peptide-based drugs. ljmu.ac.uk The azetidine nitrogen also provides a unique handle for late-stage functionalization, allowing for the attachment of dyes, biotin tags, or other molecular probes without occupying the side-chain positions of the core amino acids. nih.govljmu.ac.uk
Exploration of Azetidines as Ligands in Asymmetric Catalysis
Chiral azetidine derivatives have proven to be effective ligands and organocatalysts in the field of asymmetric catalysis, where the goal is to selectively produce one enantiomer of a chiral product. researchgate.netbirmingham.ac.uk Since the 1990s, azetidine-based ligands have been successfully utilized to control the stereochemical outcome of a variety of chemical reactions, including Henry (nitroaldol) reactions, Friedel-Crafts alkylations, Michael-type additions, and Suzuki-Miyaura coupling reactions. researchgate.netbirmingham.ac.ukmdpi.com
The effectiveness of these ligands stems from the rigid and well-defined three-dimensional structure of the azetidine ring. bham.ac.uk When complexed with a metal center (such as copper, palladium, or zinc), the chiral azetidine framework creates a specific chiral environment that directs the approach of reactants, leading to high levels of enantioselectivity. bham.ac.ukresearchmap.jp For example, Cu-azetidine complexes have been used as catalysts for the Henry reaction, achieving excellent enantiomeric excess (>99.5% ee). bham.ac.uk The development of new families of ligands based on aziridine and azetidine cores continues to be an active area of research, aiming to fine-tune catalytic activity and expand the scope of their applications. mdpi.com
Application of Azetidine Derivatives in the Development of Energetic Materials
The significant ring-strain energy inherent in the azetidine scaffold makes it a promising structural motif for the development of novel energetic materials. researchgate.net This stored energy can be released during decomposition, contributing to the energetic output of the material. Despite their favorable properties, azetidines have been historically overlooked in this field, partly due to the synthetic challenges in creating densely functionalized derivatives. researchgate.netchemrxiv.orgnih.gov
Recent research has demonstrated that nitroazetidine-based materials exhibit superior performance characteristics compared to some state-of-the-art explosives. chemrxiv.org These compounds can have higher densities, better oxygen balances, and increased detonation pressures and velocities. chemrxiv.org Photochemical strategies, such as the aza Paternò-Büchi reaction, have enabled the scalable synthesis of various substituted azetidines for this purpose. chemrxiv.orgnih.gov These synthetic advancements allow for the tuning of physical properties, making azetidine derivatives potential candidates for novel solid melt-castable explosives and liquid propellant plasticizers. researchgate.netchemrxiv.org Furthermore, combining the high-strain azetidine structure with nitrogen-rich heterocycles like triazoles represents an effective design strategy for new polycyclic energetic compounds. nih.gov
| Property | Azetidine-Based Energetics |
| Sensitivities | Reasonable |
| Densities | High |
| Oxygen Balances | Improved |
| Detonation Pressures | Increased |
| Detonation Velocities | Increased |
| Specific Impulses | Improved |
| (Properties are in comparison to state-of-the-art materials, as described in chemrxiv.org) |
Impact of Azetidine-Containing Motifs on Molecular Rigidity and Chemical Diversity
The incorporation of azetidine motifs into larger molecules has a profound impact on their structural and chemical properties. As previously discussed, the primary effect is the introduction of molecular rigidity due to the ring's conformational restriction. researchgate.netenamine.net This rigidity is a valuable tool in medicinal chemistry for optimizing ligand-receptor interactions. enamine.net
Beyond rigidity, azetidine scaffolds are instrumental in generating chemical diversity. The four-membered ring can be functionalized at multiple positions, serving as a 3D hub to project substituents into defined regions of chemical space. nih.gov Advanced synthetic methods have made it possible to produce a wide array of azetidine-based scaffolds, including fused, bridged, and spirocyclic systems, from common azetidine core structures. nih.gov This ability to generate skeletally and stereochemically diverse collections of compounds is crucial for building the chemical libraries used in high-throughput screening for drug and probe discovery. nih.gov The azetidine ring system, therefore, serves as a versatile platform for creating structurally novel compounds with favorable physicochemical properties. nih.govnih.gov
The Significance of 3-m-Tolyloxymethyl-azetidine hydrochloride as a Representative 3-Substituted Azetidine in Chemical Research and Synthetic Library Development
While reactive intermediates for introducing small heterocycles like azetidine are not always widespread, their availability is critical for accelerating drug discovery projects. enamine.net Compounds such as 3-m-Tolyloxymethyl-azetidine hydrochloride serve as prime examples of 3-substituted azetidine building blocks that are crucial for the development of synthetic libraries. enamine.net
The structure of 3-m-Tolyloxymethyl-azetidine hydrochloride is representative of a class of building blocks that offer several advantages for library synthesis. The azetidine core provides the rigid, three-dimensional scaffold discussed previously. The substituent at the 3-position, an aryloxymethyl group, introduces a key point of diversity and a vector for further chemical modification. The secondary amine of the azetidine ring itself is a reactive site that can be readily functionalized through reactions like N-alkylation or N-acylation, allowing for the rapid generation of a large number of analogs. The use of such pre-functionalized, well-characterized building blocks enables chemists to efficiently populate chemical libraries with novel compounds that possess desirable "drug-like" properties, such as three-dimensional complexity and controlled physicochemical profiles, which are essential for modern drug discovery campaigns. enamine.netnih.gov
Q & A
Q. How can researchers resolve discrepancies in kinetic release profiles during in vitro drug release studies?
- Methodological Answer : Apply kinetic models (e.g., zero-order, Higuchi, or Korsmeyer-Peppas) to analyze release mechanisms. For example, a Higuchi model (Q = k√t) suggests diffusion-controlled release, while a Korsmeyer-Peppas exponent (n > 0.45) indicates anomalous transport. Discrepancies may arise from particle size heterogeneity; sieving (e.g., 100–200 µm mesh) and uniformity testing (USP <711>) are recommended (Table 10).
Q. What factorial design strategies optimize reaction yield under varying conditions?
- Methodological Answer : A central composite design (CCD) can optimize parameters like temperature, solvent ratio, and catalyst concentration. For instance, a 2³ factorial design with ANOVA analysis identifies significant factors (e.g., solvent polarity impacts yield by ±15%). Response surface methodology (RSM) further refines optimal conditions .
Q. How should contradictory data in receptor binding assays be addressed?
- Methodological Answer : Validate assays using positive controls (e.g., known ligands) and competitive binding studies. For example, if IC₅₀ values vary between trials, assess batch-to-batch purity via HPLC and confirm receptor expression levels (e.g., Western blotting). Radioligand binding assays (e.g., ³H-labeled analogs) improve specificity .
Key Notes
- Safety : Prioritize occupational exposure limits (OELs) and toxicity screenings (e.g., Ames test) for novel derivatives .
- Data Reproducibility : Use standardized protocols (e.g., USP/Ph. Eur.) for dissolution testing and impurity profiling .
- Advanced Synthesis : Explore enzymatic catalysis or flow chemistry for stereoselective modifications of the azetidine ring .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
